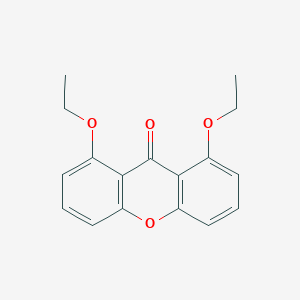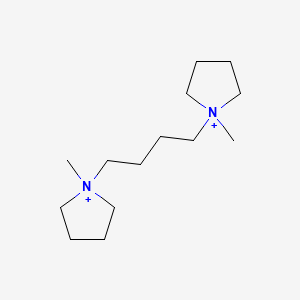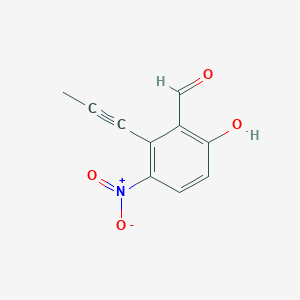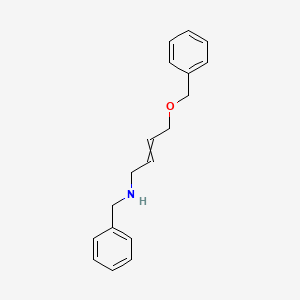
1,8-Diethoxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diethoxy-9H-xanthen-9-one typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of benzophenone derivatives, which are easily accessed through the reaction of polyoxygenated aromatic compounds with benzoic acid derivatives. The cyclization process usually involves the use of dehydrating agents such as acetic anhydride or zinc chloride/phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and other advanced techniques can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Diethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the xanthone scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
1,8-Diethoxy-9H-xanthen-9-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,8-Diethoxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to modulate various biological responses, such as inhibiting enzymes or interacting with cellular receptors. For example, it may exert antioxidant effects by activating the Nrf2 pathway, which regulates the expression of antioxidant proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,8-Diethoxy-9H-xanthen-9-one include other xanthone derivatives, such as:
- 1,8-Dihydroxy-9H-xanthen-9-one
- 3,6-Dimethoxy-9H-xanthen-9-one
- 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one
Uniqueness
This compound stands out due to its specific functional groups, which confer unique chemical and biological properties. Its diethoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
168299-26-1 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
1,8-diethoxyxanthen-9-one |
InChI |
InChI=1S/C17H16O4/c1-3-19-11-7-5-9-13-15(11)17(18)16-12(20-4-2)8-6-10-14(16)21-13/h5-10H,3-4H2,1-2H3 |
Clé InChI |
UDGPKROUFHAURA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=C1C(=O)C3=C(O2)C=CC=C3OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)





![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)

![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)

